![molecular formula C26H20FNO5S B2935553 8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline CAS No. 872199-35-4](/img/structure/B2935553.png)
8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a complex organic compound that belongs to the class of dioxinoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactionsCommon reagents used in these reactions include aniline, β-ketoesters, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups onto the quinoline core .
Aplicaciones Científicas De Investigación
8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
[1,4]dioxino[2,3-f]quinazoline derivatives: These compounds also exhibit biological activity and are used as dual inhibitors of c-Met and VEGFR-2.
Benzo[5,6][1,4]dioxino[2,3-b]pyridine compounds: These compounds are modulators of IRAK4 and have potential therapeutic applications.
Uniqueness
8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(4-ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5S/c1-2-16-3-5-17(6-4-16)25(29)21-15-28-22-14-24-23(32-11-12-33-24)13-20(22)26(21)34(30,31)19-9-7-18(27)8-10-19/h3-10,13-15H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJWJDIQFSGXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)
![2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2935473.png)
amine](/img/structure/B2935475.png)
![3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide](/img/structure/B2935476.png)
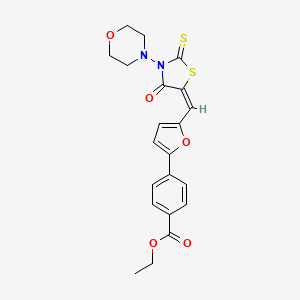
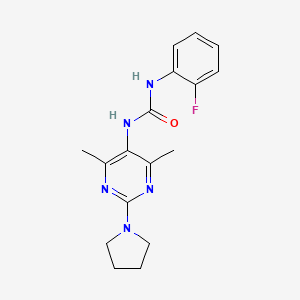
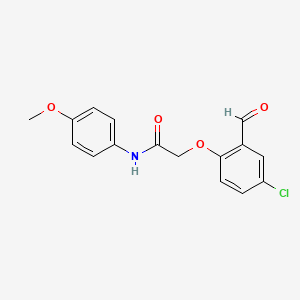

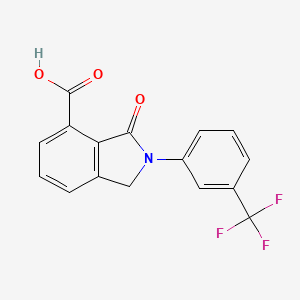
![5,6-dichloro-N-{1,8-diazatricyclo[7.5.0.0^{2,7}]tetradeca-2(7),3,5,8-tetraen-5-yl}pyridine-3-carboxamide](/img/structure/B2935484.png)
![2-(2-fluorophenoxy)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2935486.png)
![2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2935487.png)
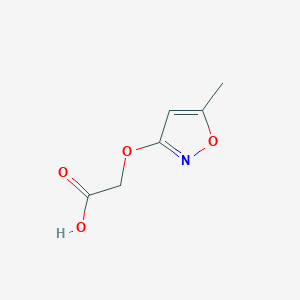
![1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2935490.png)
